molecular formula C11H19ClN2O2 B2458821 4-[(2-Chloroacetyl)amino]-N,N-dimethylcyclohexane-1-carboxamide CAS No. 2411229-74-6

4-[(2-Chloroacetyl)amino]-N,N-dimethylcyclohexane-1-carboxamide

Cat. No. B2458821
CAS RN: 2411229-74-6
M. Wt: 246.74
InChI Key: HUJRPCXMCNNIMJ-UHFFFAOYSA-N
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Description

“4-[(2-Chloroacetyl)amino]-N,N-dimethylcyclohexane-1-carboxamide” is a chemical compound with the molecular formula C11H19ClN2O2. It’s a derivative of chloroacetyl chloride, an important bifunctional unit widely used in synthetic chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and the process can be carried out in several ways, such as stirring without solvent and/or heat, stirring without solvent at steam bath, or fusion .


Chemical Reactions Analysis

The chemical reactivity of similar compounds like N-cyanoacetamides has been studied extensively. They are utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Safety and Hazards

The safety data sheet for chloroacetyl chloride, a related compound, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, cause respiratory irritation, and be toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-[(2-chloroacetyl)amino]-N,N-dimethylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-14(2)11(16)8-3-5-9(6-4-8)13-10(15)7-12/h8-9H,3-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJRPCXMCNNIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(CC1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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